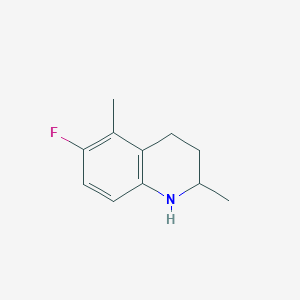
6-Fluoro-2,5-dimethyl-1,2,3,4-tetrahydroquinoline
Cat. No. B8721290
Key on ui cas rn:
91618-35-8
M. Wt: 179.23 g/mol
InChI Key: YTUDFSPYEQESOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04585868
Procedure details


A mixture of 9.3 g of 6-fluoro-5-methyl-1,2,3,4-tetrahydroquinaldine and 17 ml of diethyl ethoxymethylenemalonate was heated at 150°-160° C. for 3.5 hours, and then cooled to 100° C. To this solution was added 56 g of polyphosphoric acid, and the mixture was stirred for one hour while heating on a steam bath. The mixture was then cooled to room temperature and allowed to stand for about 72 hours. To this mixture, containing ethyl 1,2-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylate, was added 250 ml of 20% aqueous sodium hydroxide to make the solution basic. The solution was then heated at its reflux temperature for 2 hours, cooled, and acidified with concentrated hydrochloric acid. The solid was separated by filtration and recrystallized from aqueous N,N-dimethylformamide. Washing with ethanol followed by drying provided 6,7-dihydro-5,8-dimethyl-9- fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid as an off-white solid, m.p. 269-272° C. Analysis: Calculated for C15H14FNO3: %C, 65.4; %H, 5.1; %N, 5.1; Found: %C, 65.0; %H, 5.0; %N, 5.0.


[Compound]
Name
polyphosphoric acid
Quantity
56 g
Type
reactant
Reaction Step Two

[Compound]
Name
ethyl 1,2-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([CH3:13])=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]([CH3:12])[CH2:6][CH2:5]2.C([O:16][CH:17]=[C:18]([C:24](OCC)=O)[C:19]([O:21]CC)=[O:20])C.Cl>[OH-].[Na+]>[CH3:12][CH:7]1[N:8]2[C:9]3[C:10](=[CH:11][C:2]([F:1])=[C:3]([CH3:13])[C:4]=3[CH2:5][CH2:6]1)[C:17](=[O:16])[C:18]([C:19]([OH:21])=[O:20])=[CH:24]2 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.3 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C(=C2CCC(NC2=CC1)C)C
|
|
Name
|
|
|
Quantity
|
17 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(=O)OCC
|
Step Two
[Compound]
|
Name
|
polyphosphoric acid
|
|
Quantity
|
56 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
ethyl 1,2-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated at 150°-160° C. for 3.5 hours
|
|
Duration
|
3.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while heating on a steam bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled to room temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand for about 72 hours
|
|
Duration
|
72 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was then heated at its
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux temperature for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was separated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from aqueous N,N-dimethylformamide
|
WASH
|
Type
|
WASH
|
|
Details
|
Washing with ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by drying
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1CCC2=C3C(C(C(=CN13)C(=O)O)=O)=CC(=C2C)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
